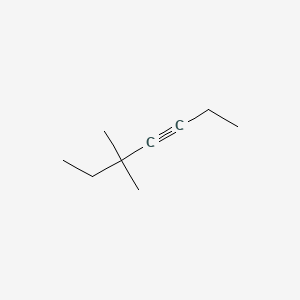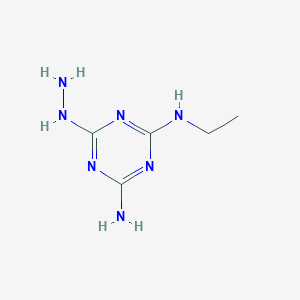
2,2'-(2,2,2-Trichloroethane-1,1-diyl)diphenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2’-(2,2,2-Trichloroethane-1,1-diyl)diphenol is an organic compound characterized by the presence of two phenol groups attached to a central trichloroethane moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(2,2,2-Trichloroethane-1,1-diyl)diphenol typically involves the reaction of trichloroacetaldehyde with phenol under acidic conditions. The reaction proceeds through the formation of an intermediate, which subsequently undergoes condensation to yield the final product. The reaction conditions often include the use of a strong acid catalyst, such as hydrochloric acid, and elevated temperatures to facilitate the condensation process.
Industrial Production Methods
In an industrial setting, the production of 2,2’-(2,2,2-Trichloroethane-1,1-diyl)diphenol may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control over reaction parameters, leading to higher yields and purity of the final product.
化学反応の分析
Types of Reactions
2,2’-(2,2,2-Trichloroethane-1,1-diyl)diphenol undergoes various chemical reactions, including:
Oxidation: The phenol groups can be oxidized to quinones under the influence of strong oxidizing agents.
Reduction: The trichloroethane moiety can be reduced to form dichloroethane derivatives.
Substitution: The phenol groups can participate in electrophilic aromatic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like nitric acid for nitration and halogens (chlorine, bromine) for halogenation are employed.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Dichloroethane derivatives.
Substitution: Nitro and halogenated phenol derivatives.
科学的研究の応用
2,2’-(2,2,2-Trichloroethane-1,1-diyl)diphenol has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism by which 2,2’-(2,2,2-Trichloroethane-1,1-diyl)diphenol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The phenol groups can form hydrogen bonds and other interactions with active sites of enzymes, potentially inhibiting their activity. The trichloroethane moiety may also interact with hydrophobic regions of proteins, affecting their function and stability.
類似化合物との比較
Similar Compounds
1,1,1-Trichloro-2,2-bis(4-chlorophenyl)ethane (DDT): A well-known insecticide with a similar trichloroethane core.
2,2,2-Trichloroethane-1,1-diol: A compound with a similar trichloroethane moiety but different functional groups.
6,6′-(2,2,2-Trichloroethane-1,1-diyl)bis(2,4-dichlorophenol): Another compound with a trichloroethane core and additional chlorine substituents on the phenol rings.
Uniqueness
2,2’-(2,2,2-Trichloroethane-1,1-diyl)diphenol is unique due to its specific arrangement of phenol groups and the trichloroethane moiety, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry.
特性
CAS番号 |
6621-68-7 |
|---|---|
分子式 |
C14H11Cl3O2 |
分子量 |
317.6 g/mol |
IUPAC名 |
2-[2,2,2-trichloro-1-(2-hydroxyphenyl)ethyl]phenol |
InChI |
InChI=1S/C14H11Cl3O2/c15-14(16,17)13(9-5-1-3-7-11(9)18)10-6-2-4-8-12(10)19/h1-8,13,18-19H |
InChIキー |
GNXSMNAKPGVLDL-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)C(C2=CC=CC=C2O)C(Cl)(Cl)Cl)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


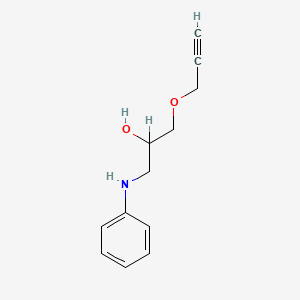
![[(Benzeneseleninyl)methyl]benzene](/img/structure/B14719665.png)

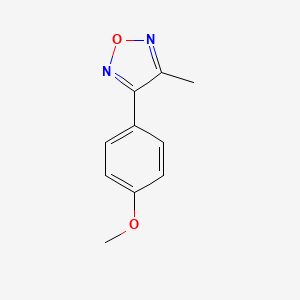



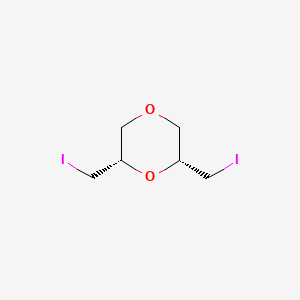
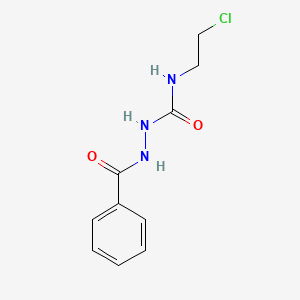
![6-[2-(4-Methylphenyl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14719724.png)


